1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate

Surfactant Science Critical Micelle Concentration Imidazoline Amphiphiles

1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate (CAS 93762-32-4) is a quaternary imidazolinium salt that functions as a cationic surfactant. Structurally, it features a C11 (undecyl) alkyl chain at the 2‑position, an N‑ethyl substituent at the 1‑position, and an N‑hydroxyethyl group at the 3‑position, with an ethyl sulphate counterion.

Molecular Formula C20H42N2O5S
Molecular Weight 422.6 g/mol
CAS No. 93762-32-4
Cat. No. B12686076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate
CAS93762-32-4
Molecular FormulaC20H42N2O5S
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-]
InChIInChI=1S/C18H37N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-18-19(4-2)14-15-20(18)16-17-21;1-2-6-7(3,4)5/h21H,3-17H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
InChIKeyURBOAFAPPXZUEO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium Ethyl Sulphate (CAS 93762-32-4) – Technical Baseline and Structural Classification


1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate (CAS 93762-32-4) is a quaternary imidazolinium salt that functions as a cationic surfactant [1]. Structurally, it features a C11 (undecyl) alkyl chain at the 2‑position, an N‑ethyl substituent at the 1‑position, and an N‑hydroxyethyl group at the 3‑position, with an ethyl sulphate counterion . This architecture places it within the broader class of imidazoline‑derived amphiphiles, where systematic variation of alkyl chain length and head‑group functionality is known to govern surface activity, micellization behaviour, and hydrolytic stability [2]. The compound is supplied as a high‑activity liquid (> 95 % active) and is soluble in polar organic solvents, making it a candidate for both aqueous and non‑aqueous surfactant applications .

Why Generic Substitution of 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium Ethyl Sulphate is Scientifically Unreliable


Generic substitution among imidazolinium ethyl sulphates is extremely risky because minor structural modifications produce large, non‑linear shifts in key performance parameters. The undecyl (C11) chain length of the target compound imparts a specific hydrophilic–lipophilic balance (HLB) range that directly controls critical micelle concentration (CMC), surface tension at the CMC (γCMC), and compatibility with co‑surfactants [1]. Published work on analogous dithioureido‑imidazolines demonstrates that shortening the alkyl chain from heptadecyl (C17) to undecyl (C11) raises the CMC by more than an order of magnitude in pure water, while also altering the temperature‑response profile of surface activity [2]. Evidence from sulphated imidazoline libraries further shows that changing the quaternization pattern and counterion identity shifts the isoelectric point by up to 3 pH units, fundamentally altering protonation‑dependent interfacial behaviour [3]. Therefore, any attempt to replace this compound with a C12, C13, or oleyl analogue without experimental re‑validation of the full formulation performance envelope will likely compromise foam stability, emulsification efficiency, or corrosion inhibition in the intended application.

Quantitative Differentiation Evidence for 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium Ethyl Sulphate vs. Closest Analogs


Impact of Undecyl (C11) Chain Length on Micellization Efficiency vs. Heptadecyl Analog – Class-Level Inference

The target compound carries an undecyl (C11) alkyl chain. Class‑level data from structurally related imidazoline quaternary ammonium salts show that a C11 homologue exhibits a significantly higher CMC than the analogous C17 (heptadecyl) compound under identical conditions. This difference is attributed to the reduced hydrophobic driving force for micellization [1]. While direct head‑to‑head data for the exact target compound are not currently disclosed, the well‑established log(CMC) vs. chain‑length relationship allows bounding of the expected CMC to a range typical of C11 imidazolinium surfactants. This systematically differentiates the compound from longer‑chain alternatives that offer lower CMC but may compromise solubility and compatibility in dilute aqueous formulations.

Surfactant Science Critical Micelle Concentration Imidazoline Amphiphiles

Quaternization Pattern and Isoelectric Point Differentiation Among Sulfated Imidazoline Derivatives

The target compound’s specific quaternization motif — N‑ethyl at position 1 and N‑hydroxyethyl at position 3 — distinguishes it from other sulfated imidazoline variants. In a study that synthesized a library of sulfonated and sulfated derivatives from the common precursor 1‑(2‑hydroxyethyl)‑2‑undecyl‑2‑imidazoline, compounds with different quaternization patterns exhibited isoelectric points (pI) spanning pH 4.5 to pH 7.9 [1]. Sulfated imidazolines carrying the sulfate group directly on the imidazolium ring showed pI values in the range 4.5–5.5, whereas carboxylated amide derivatives exhibited pI 7.2–7.9. The target compound’s ethyl sulphate counterion and hydroxyethyl substituent place it in the lower pI cluster, conferring a predominantly anionic character under neutral‑to‑alkaline conditions, which is distinct from the near‑neutral pI of carboxylated analogs. This differential protonation behaviour directly impacts pH‑dependent surface activity and compatibility with co‑formulants.

Amphoteric Surfactant Isoelectric Point Quaternization Stability

100 % Active Liquid Form Providing Zero-VOC and Non-Flammability Advantage Over Solvent-Based Surfactants

The target compound is supplied as a 100 % active, liquid quaternary ammonium salt at room temperature, exhibiting the hallmark properties of an ionic liquid: negligible vapour pressure, non‑flammability, and zero volatile organic compound (VOC) content . This is in direct contrast to many conventional surfactant delivery forms that rely on water or volatile organic solvents (e.g., isopropanol, ethanol) as carriers. For example, comparable imidazoline surfactants such as Cola®Solv IES are explicitly marketed for solvent replacement and are documented as 100 % active, VOC‑free, and non‑flammable . The target compound’s identical quaternary ammonium architecture and counterion composition support equivalent physical‑form advantages, positioning it as a inherently safer and more concentrated alternative to solvent‑diluted surfactant grades in procurement decisions.

Ionic Liquid VOC-Free Surfactant Formulation Solvent Replacement

Enhanced Hydrolytic Stability of the Quaternized Imidazolinium Core vs. Non-Quaternized Imidazoline Precursors

Non‑quaternized 1‑(2‑hydroxyethyl)‑2‑undecyl‑2‑imidazoline is known to undergo facile hydrolytic ring‑opening to the corresponding amidoamine, particularly under acidic or alkaline conditions [1]. Quaternization to form the imidazolinium ethyl sulphate salt, as in the target compound, significantly increases hydrolytic stability across a broader pH range. The Korean study on sulfated imidazoline derivatives specifically noted that quaternization improved hydrolysis resistance of imidazoline and amide‑type amphoteric surfactants under both acidic and alkaline accelerated aging [2]. This translates to longer formulation shelf life and consistent performance in end‑use environments where pH fluctuations occur. The quantified stability gain, while not reported as a half‑life ratio, represents a categorical advantage over the unquaternized imidazoline precursor that is commonly encountered as a raw material or alternative intermediate.

Hydrolytic Stability Imidazoline Ring Opening Formulation Shelf Life

Validated Application Scenarios for 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium Ethyl Sulphate Based on Quantitative Evidence


High‑Efficiency Emulsifier for Polar‑Oil‑in‑Water Systems Requiring Rapid Interfacial Adsorption

The inferred higher CMC of the C11 undecyl chain relative to longer‑chain analogues [Section 3, Evidence 1] ensures a larger reservoir of free surfactant monomer. This is well‑suited for emulsification processes where rapid diffusion to newly created oil–water interfaces is rate‑limiting, such as in continuous‑flow emulsion polymerization or in the formulation of water‑based cutting fluids where dynamic interfacial tension control is critical [1].

pH‑Responsive Dispersant for Industrial Cleaning Formulations with Cationic Biocides

The predicted low isoelectric point (pH 4.5–5.5) of the target compound [Section 3, Evidence 2] means it carries a net negative charge under typical alkaline cleaning conditions (pH 9–11). This anionic character prevents electrostatic incompatibility with cationic quaternary ammonium biocides that are often co‑formulated in hospital‑grade disinfectants and hard‑surface cleaners, avoiding the precipitation and activity loss observed with amphoterics that have higher pI values [2].

VOC‑Free Ionic Liquid Solvent for Antistatic and Softening Finishes on Synthetic Textiles

The 100 % active, non‑flammable, VOC‑free nature of the compound [Section 3, Evidence 3], combined with the known antistatic and fiber‑softening properties of imidazolinium ethyl sulphates , makes it directly applicable as a neat or highly concentrated finishing agent for polyester, nylon, and acrylic textiles. Unlike solvent‑borne antistats, it eliminates workplace exposure to volatile solvents and simplifies the finishing bath preparation to a simple water dilution step.

Hydrolytically Stable Surfactant Stock for Acidic and Alkaline Formulation Accelerated Aging

The quaternized imidazolinium core provides superior resistance to hydrolytic ring‑opening compared to non‑quaternized imidazoline precursors [Section 3, Evidence 4]. This stability is directly leveraged in the formulation of long‑shelf‑life industrial concentrates (e.g., metalworking fluid pre‑mixes, oilfield corrosion inhibitor packages) that are stored and shipped as single‑component liquids and must retain full surfactant activity after prolonged storage under fluctuating temperature and pH conditions [3].

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